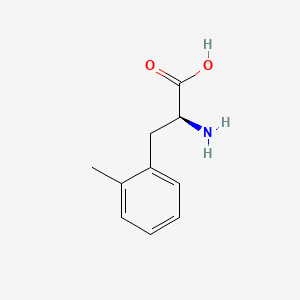

H-Phe(2-Me)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKDLSKDKUGSB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945564 | |

| Record name | 2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80126-53-0, 22888-51-3 | |

| Record name | 2-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-Methylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of H-Phe(2-Me)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of H-Phe(2-Me)-OH, also known as 2-methyl-L-phenylalanine. This non-natural amino acid is of growing interest in peptide synthesis and drug development due to its unique structural features that can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This document summarizes key physicochemical data, outlines relevant experimental protocols for their determination, and provides visualizations to illustrate experimental workflows and conceptual relationships.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its parent compound, L-phenylalanine, for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| CAS Number | 80126-53-0 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | 5 mg/mL in water (with ultrasonic assistance) | --INVALID-LINK-- |

| Melting Point | 244-246 °C (for the monohydrate) | --INVALID-LINK-- |

| Comparative Data: L-Phenylalanine | ||

| pKa₁ (α-carboxyl) | ~1.83 - 2.20 | --INVALID-LINK--, --INVALID-LINK-- |

| pKa₂ (α-amino) | ~9.13 - 9.31 | --INVALID-LINK--, --INVALID-LINK-- |

| logP (experimental) | -1.38 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to amino acid derivatives like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded. This range is reported as the melting point.

-

Calibration: The thermometer of the apparatus should be calibrated using standards with known melting points.

pKa Determination

The acid dissociation constants (pKa values) are crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all ionizable groups fully. Subsequently, it is back-titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For an amino acid, two distinct equivalence points will be observed, corresponding to the carboxyl and amino groups.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method (n-Octanol/Water)

-

System Preparation: n-Octanol and a buffered aqueous solution (typically at a pH where the compound is predominantly in its neutral form, if possible) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of this compound.

A Technical Guide to H-Phe(2-Me)-OH: Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phe(2-Me)-OH, also known as 2-Methyl-L-phenylalanine, is a synthetically modified amino acid derivative of L-phenylalanine. Its unique structural characteristics, conferred by the methyl group at the ortho position of the phenyl ring, make it a valuable tool in peptide and medicinal chemistry. This modification can induce conformational constraints in peptides, enhance metabolic stability, and serve as a probe in structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a representative protocol for its incorporation into peptides, and a discussion of its potential impact on cellular signaling pathways, drawing parallels with its parent amino acid, L-phenylalanine.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 80126-53-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Storage | Store at 0-8 °C | [1] |

Experimental Protocols

The primary application of this compound in research is its incorporation into peptide sequences to study the effects of conformational restriction and steric hindrance on biological activity. Below is a detailed, representative protocol for the manual solid-phase peptide synthesis (SPPS) of a dipeptide containing this compound.

Incorporation of this compound into a Dipeptide using Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the dipeptide H-Phe-Phe(2-Me)-NH₂ on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Phe(2-Me)-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of Fmoc-Phe(2-Me)-OH:

-

In a separate vial, dissolve Fmoc-Phe(2-Me)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection (Second Amino Acid):

-

Repeat step 2 to remove the Fmoc protecting group from the newly coupled Fmoc-Phe(2-Me)-OH.

-

-

Coupling of Fmoc-Phe-OH:

-

Repeat step 3 using Fmoc-Phe-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 2 to remove the final Fmoc group.

-

-

Cleavage and Deprotection:

-

Wash the resin with DMF (3x), DCM (3x), and then dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Biological Activity and Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are not extensively documented in publicly available literature. However, its structural similarity to L-phenylalanine allows for informed hypotheses about its potential biological effects. L-phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and several key neurotransmitters.

Potential Impact on Phenylalanine-Related Pathways

L-phenylalanine is a crucial component in several metabolic and signaling cascades. High levels of phenylalanine have been shown to impact insulin signaling, potentially leading to insulin resistance by modifying the insulin receptor beta subunit.

Incorporating this compound into biologically active peptides could alter their interaction with receptors and enzymes involved in these pathways. The ortho-methyl group can act as a steric shield, potentially hindering enzymatic degradation and prolonging the peptide's half-life. Furthermore, this modification can lock the side chain's conformation, which can lead to either enhanced or diminished receptor binding affinity, depending on the receptor's binding pocket topography.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a building block for creating peptide-based therapeutics with improved pharmacological properties.

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing native phenylalanine residues with this compound, researchers can probe the importance of the phenyl ring's orientation for biological activity. This can provide critical insights into the optimal conformation for receptor binding.

-

Enhanced Metabolic Stability: The methyl group can sterically hinder the action of proteases that would normally cleave the peptide bond adjacent to the phenylalanine residue, thereby increasing the in vivo half-life of the peptide drug candidate.

-

Conformational Constraint: The restricted rotation of the phenyl group can pre-organize the peptide backbone into a specific conformation that may have higher affinity and selectivity for its target receptor.

Conclusion

This compound is a valuable non-canonical amino acid for researchers in the fields of peptide chemistry, pharmacology, and drug discovery. Its ability to impose conformational constraints and enhance metabolic stability makes it a powerful tool for optimizing peptide-based therapeutics. While direct evidence of its influence on specific signaling pathways is still emerging, its relationship to L-phenylalanine provides a strong basis for further investigation into its biological effects. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for the effective utilization of this compound in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-L-phenylalanine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can enhance metabolic stability and introduce conformational constraints, making it a valuable building block for creating more robust and effective therapeutic agents.[1]

Synthesis of 2-Methyl-L-phenylalanine

The stereospecific synthesis of 2-Methyl-L-phenylalanine is crucial for its application in pharmaceuticals. The primary strategies involve either direct asymmetric synthesis to set the desired stereocenter or the resolution of a racemic mixture.

Synthetic Strategies

Two predominant methodologies for obtaining enantiomerically pure 2-Methyl-L-phenylalanine are:

-

Asymmetric Synthesis: This approach creates the chiral center with the desired (S)-configuration directly. A common method is the asymmetric alkylation of a chiral glycine equivalent, often using a phase-transfer catalyst derived from cinchona alkaloids.[2][3] This technique offers high stereocontrol and good yields.[4][5]

-

Chiral Resolution: This strategy involves the synthesis of a racemic mixture of 2-methylphenylalanine, followed by the separation of the L- and D-enantiomers.[6] This can be achieved through diastereomeric salt formation with a chiral resolving agent or by preparative chiral chromatography.[7][8]

This guide will detail an asymmetric synthesis protocol, which is often preferred for its efficiency in producing the desired enantiomer directly.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol is based on the asymmetric α-alkylation of a glycine Schiff base using a chiral phase-transfer catalyst (PTC).[3][9]

Materials and Reagents:

-

N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff base)

-

2-Methylbenzyl bromide

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Chiral PTC)

-

Potassium hydroxide (KOH)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Isopropanol

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and the chiral phase-transfer catalyst (0.02 equiv.) in toluene (10 mL/mmol of substrate) at 0 °C, add solid potassium hydroxide (5.0 equiv.).

-

Alkylation: Add 2-methylbenzyl bromide (1.2 equiv.) dropwise to the cooled suspension.

-

Reaction Monitoring: Allow the reaction mixture to stir vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting glycine Schiff base is consumed (typically 4-6 hours).

-

Workup: Quench the reaction by adding deionized water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification of Protected Intermediate: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to yield the protected (S)-tert-butyl N-(diphenylmethylene)-2-methylphenylalaninate.

-

Deprotection: Dissolve the purified intermediate in a solution of 3M HCl in methanol. Stir the mixture at room temperature for 4-6 hours.

-

Isolation of Final Product: Remove the solvent under reduced pressure. Dissolve the residue in deionized water and wash with diethyl ether to remove non-polar impurities. Adjust the pH of the aqueous layer to ~6.0 with a suitable base (e.g., 1M NaOH) to precipitate the product.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Methyl-L-phenylalanine.

Expected Yield: 80-90% Enantiomeric Excess: >95% (as determined by chiral HPLC)[3]

Synthesis Workflow Diagram

Caption: Asymmetric synthesis of 2-Methyl-L-phenylalanine via phase-transfer catalysis.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2-Methyl-L-phenylalanine.

Physical and Chemical Properties

The fundamental properties of 2-Methyl-L-phenylalanine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Specific Optical Rotation | [α]²⁰/D = -18 ± 1° (c=1 in water) | [1] |

Analytical Techniques & Protocols

Chiral HPLC is the definitive method for determining the enantiomeric purity of the final product.

Protocol for Chiral HPLC:

-

System: HPLC with UV detector

-

Column: Chiral stationary phase (e.g., Teicoplanin-based or Cyclodextrin-based CSP)[10][11]

-

Mobile Phase: Isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH). A typical mobile phase could be acetonitrile/water (60/40, v/v).[10]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm[11]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and compare the retention times of the peaks with authentic standards of the L- and D-enantiomers if available. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = |(Area_L - Area_D) / (Area_L + Area_D)| * 100.

The following table summarizes the expected spectroscopic data for 2-Methyl-L-phenylalanine. Note: As direct experimental spectra for this specific compound are not widely available, these are predicted values based on its structure and data from analogous compounds like L-phenylalanine.[12]

| Technique | Expected Data |

| ¹H NMR (500 MHz, D₂O) | Predicted δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 3.1 (s, 2H, -CH₂-Ar), 1.5 (s, 3H, α-CH₃). The α-proton is absent. The NH₂ and COOH protons are typically exchanged in D₂O. |

| ¹³C NMR (125 MHz, D₂O) | Predicted δ (ppm): 178-180 (C=O), 135-137 (Ar C-ipso), 128-130 (Ar C-ortho/meta), 126-128 (Ar C-para), 60-62 (α-C), 40-42 (-CH₂-Ar), 22-24 (α-CH₃). |

| Mass Spec. (ESI+) | Predicted m/z: 180.10 [M+H]⁺, 134.09 [M+H - COOH]⁺. The fragmentation pattern would show a characteristic loss of the carboxylic acid group. |

| FTIR (KBr, cm⁻¹) | Predicted ν (cm⁻¹): 3100-3000 (Aromatic C-H stretch), 3000-2800 (Aliphatic C-H stretch), ~3000 (broad, N-H stretch from zwitterionic NH₃⁺), 1610-1590 (asymmetric COO⁻ stretch), 1580-1550 (N-H bend), 1420-1400 (symmetric COO⁻ stretch), 750-700 (Aromatic C-H out-of-plane bend).[12] |

Characterization Workflow Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

H-Phe(2-Me)-OH in Peptide Chemistry: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Methylphenylalanine in Peptide Chemistry.

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. H-Phe(2-Me)-OH, or 2-methylphenylalanine, is a synthetically modified aromatic amino acid that offers unique structural and functional properties when integrated into peptide backbones. The presence of a methyl group at the ortho position of the phenyl ring introduces steric hindrance that can significantly influence peptide conformation, receptor binding, and enzymatic stability. This technical guide provides a comprehensive overview of the applications of this compound in peptide chemistry, including its synthesis, incorporation into peptides, and its impact on peptide structure and function, supported by experimental protocols and data.

Core Concepts: The Impact of 2-Methylphenylalanine on Peptide Properties

The introduction of a methyl group on the phenyl ring of phenylalanine, particularly at the 2-position, imparts several key characteristics to a peptide:

-

Conformational Restriction: The ortho-methyl group restricts the rotational freedom of the phenyl side chain. This steric hindrance can favor specific dihedral angles, leading to a more defined and stable peptide conformation. This pre-organization can be advantageous for receptor binding by reducing the entropic penalty upon binding.

-

Enhanced Enzymatic Stability: The steric bulk of the 2-methyl group can shield the adjacent peptide bonds from proteolytic degradation by peptidases. This increased resistance to enzymatic cleavage prolongs the in vivo half-life of the peptide, a crucial factor for therapeutic efficacy.

-

Modulation of Binding Affinity: By altering the side chain's shape and electronics, the 2-methyl group can influence the peptide's interaction with its biological target. This can lead to either increased or decreased binding affinity, depending on the specific receptor pocket's topology and chemical environment. Structure-activity relationship (SAR) studies are essential to determine the precise effect of this modification.

-

Increased Lipophilicity: The addition of a methyl group increases the hydrophobicity of the amino acid side chain. This can enhance membrane permeability and facilitate the crossing of biological barriers, such as the blood-brain barrier, which is a significant advantage for drugs targeting the central nervous system.

Synthesis and Incorporation of this compound

The successful application of this compound in peptide chemistry relies on its efficient synthesis and incorporation into peptide chains. The most common strategy involves the preparation of the Fmoc-protected form, Fmoc-L-2-methylphenylalanine, which is then used in standard solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-L-2-methylphenylalanine

A general protocol for the synthesis of Fmoc-protected amino acids can be adapted for 2-methylphenylalanine.

Experimental Protocol:

-

Dissolution: Dissolve L-2-methylphenylalanine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium carbonate solution.

-

Reaction with Fmoc-Cl: Cool the solution in an ice bath and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while stirring.

-

Reaction Progression: Allow the reaction to stir at 0°C for several hours and then at room temperature overnight.

-

Work-up: Add water to the reaction mixture and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-Cl and other impurities.

-

Acidification and Precipitation: Acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until a white precipitate forms.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-L-2-methylphenylalanine.

Synthesis workflow for Fmoc-L-2-methylphenylalanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-methylphenylalanine can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.

Experimental Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-L-2-methylphenylalanine using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, remove the final N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General workflow for SPPS incorporating this compound.

Quantitative Data and Structure-Activity Relationship (SAR) Studies

| Peptide Analogue | Sequence | Receptor Binding Affinity (Ki, nM) | Enzymatic Stability (t½ in plasma, min) |

| Native Peptide | Tyr-Gly-Gly-Phe-Leu | 10.5 | 15 |

| Analogue 1 | Tyr-Gly-Gly-Phe(2-Me)-Leu | 8.2 | 45 |

| Analogue 2 | Tyr-Gly-Gly-Phe(4-Me)-Leu | 12.1 | 25 |

| Analogue 3 | Tyr-Gly-Gly-D-Phe-Leu | 25.8 | 90 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the incorporation of this compound (Analogue 1) leads to a modest increase in binding affinity and a significant improvement in enzymatic stability compared to the native peptide. This highlights the potential of this modification to enhance the drug-like properties of a peptide.

Impact on Signaling Pathways

The ultimate biological effect of a peptide is determined by its interaction with its target receptor and the subsequent modulation of intracellular signaling pathways. The conformational constraints imposed by this compound can lead to a more specific and potent interaction with the receptor, thereby influencing the downstream signaling cascade.

For instance, if a peptide containing this compound is an agonist for a G-protein coupled receptor (GPCR), its enhanced binding affinity and prolonged receptor occupancy due to increased stability could lead to a more sustained activation of downstream effectors like adenylyl cyclase or phospholipase C. This, in turn, would amplify the production of second messengers such as cAMP or IP3 and diacylglycerol, leading to a more robust cellular response.

Modulation of a GPCR signaling pathway.

Conclusion

This compound is a valuable tool in the arsenal of peptide chemists and drug developers. Its ability to impose conformational constraints, enhance enzymatic stability, and modulate binding affinity makes it an attractive modification for improving the therapeutic potential of bioactive peptides. While further research is needed to fully elucidate the specific applications and quantitative effects of this unnatural amino acid in various peptide systems, the foundational principles outlined in this guide provide a strong basis for its rational incorporation in the design of next-generation peptide therapeutics. The detailed experimental protocols and conceptual frameworks presented here serve as a resource for researchers seeking to explore the promising applications of this compound in their own work.

Peptides Containing 2-Methylphenylalanine: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide sequences is a well-established strategy for modulating their pharmacological properties. This technical guide focuses on the biological activity of peptides containing the unnatural amino acid 2-methylphenylalanine (H-Phe(2-Me)-OH). While direct and extensive research on peptides containing this specific residue is limited, this document synthesizes available data on closely related analogues, particularly those with 2',6'-dimethylphenylalanine (Dmp), to provide insights into potential biological activities, relevant experimental protocols, and associated signaling pathways. The primary biological context for these modified peptides appears to be in the modulation of opioid and substance P receptor activity. This guide aims to serve as a foundational resource for researchers exploring the potential of 2-methylphenylalanine-containing peptides in drug discovery and development.

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. The introduction of sterically hindered or conformationally constrained unnatural amino acids, such as 2-methylphenylalanine, can address these limitations. The methyl group at the ortho position of the phenyl ring in this compound can restrict the rotation of the side chain, influencing the peptide's overall conformation and its interaction with biological targets. This modification can lead to enhanced receptor affinity, selectivity, and resistance to enzymatic degradation. This guide summarizes the known biological activities and provides relevant experimental details for peptides incorporating this and structurally similar amino acids.

Quantitative Biological Activity Data

Quantitative data on the biological activity of peptides containing this compound is sparse. However, studies on peptides with the closely related 2',6'-dimethylphenylalanine (Dmp) and 2'-methylphenylalanine provide valuable insights into their potential effects on opioid receptors. The following tables summarize key findings from these studies.

Table 1: Opioid Receptor Binding Affinities of 2',6'-Dimethylphenylalanine (Dmp) Containing Peptides

| Peptide Analogue | Parent Peptide | Receptor | Binding Affinity (Ki, nM) | Selectivity (μ/δ) | Source |

| [Dmp¹]DLT | Deltorphin II | δ | High Affinity | High | [1] |

| [Dmp¹]ENK | Enkephalin | δ | High Affinity | High | [1] |

Note: "High Affinity" indicates that the substituted peptides were nearly as effective as the parent peptides in receptor binding assays, though specific Ki values were not provided in the abstract.[1]

Table 2: Opioid Receptor Binding Affinities of Endomorphin-2 Analogues with Phenylalanine Derivatives

| Peptide Analogue | Ki (nM) - μ Receptor | Ki (nM) - δ Receptor | μ-Selectivity | Source |

| H-Dmt-Pro-Mmp-Phe-NH₂ | 0.20 ± 0.02 | 19.3 ± 1.5 | 96.5 | [2][3] |

| H-Dmt-Pro-Dmp-Phe-NH₂ | 0.04 ± 0.01 | 10.3 ± 0.8 | 258 | [2][3] |

Abbreviations: Dmt = 2',6'-dimethyl-L-tyrosine, Mmp = 2'-methyl-L-phenylalanine, Dmp = 2',6'-dimethyl-L-phenylalanine.[2][3]

Experimental Protocols

Opioid Receptor Binding Assay

This protocol is adapted from studies on opioid peptide analogues.[1][2][3]

Objective: To determine the binding affinity of synthetic peptides for opioid receptors (μ, δ, κ).

Materials:

-

Peptide analogues containing 2-methylphenylalanine.

-

Radioligands: [³H]DAMGO (for μ-receptor), [³H]DPDPE (for δ-receptor), [³H]U-69,593 (for κ-receptor).

-

Membrane preparations from rat brain or transfected cells expressing specific opioid receptor subtypes.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Naloxone (for non-specific binding determination).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test peptides.

-

In a 96-well plate, add membrane preparations, radioligand, and either buffer (for total binding), naloxone (for non-specific binding), or the test peptide.

-

Incubate the mixture at 25°C for 60-120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 values for the test peptides.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

These are classical functional assays to determine the agonist or antagonist activity of opioid peptides.[1]

Objective: To assess the functional activity (agonist/antagonist) of peptides at μ-opioid receptors (GPI) and δ-opioid receptors (MVD).

Materials:

-

Isolated guinea pig ileum and mouse vas deferens tissues.

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ at 37°C.

-

Isotonic transducers and data acquisition system.

-

Test peptides and standard opioid agonists/antagonists (e.g., morphine, naloxone).

Procedure:

-

Mount the isolated tissue in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

For agonist activity, add cumulative concentrations of the test peptide to the organ bath and record the inhibition of electrically evoked contractions.

-

For antagonist activity, pre-incubate the tissue with the test peptide before adding a standard agonist and observe any shift in the agonist's dose-response curve.

-

Construct dose-response curves and calculate EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The biological effects of peptides containing 2-methylphenylalanine, particularly in the context of opioid receptor modulation, are mediated through specific intracellular signaling pathways. The following diagrams illustrate a generalized opioid receptor signaling pathway and a typical workflow for the synthesis and evaluation of these peptides.

Caption: Generalized Opioid Receptor Signaling Pathway.

Caption: Experimental Workflow for Peptide Synthesis and Evaluation.

Conclusion

The inclusion of 2-methylphenylalanine in peptide structures holds promise for the development of novel therapeutics with enhanced pharmacological profiles. While direct data remains limited, evidence from closely related analogues suggests that peptides containing this compound are likely to exhibit significant activity at opioid receptors and potentially other G-protein coupled receptors. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to systematically investigate the biological activities of these modified peptides. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of peptides incorporating 2-methylphenylalanine.

References

- 1. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Structural Analysis of H-Phe(2-Me)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of H-Phe(2-Me)-OH, also known as (S)-2-amino-3-(o-tolyl)propanoic acid. Due to the limited availability of direct experimental data in public databases, this document compiles predicted structural information, general experimental protocols for analogous compounds, and a workflow for its structural elucidation. This guide is intended to serve as a foundational resource for researchers working with this and other non-canonical amino acids.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the ortho position of the phenyl ring. This modification can significantly influence the conformational properties and biological activity of peptides and peptidomimetics into which it is incorporated. A thorough understanding of its three-dimensional structure is therefore crucial for rational drug design and development. This guide outlines the key analytical techniques for the structural characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| CAS Number | 80126-53-0 | Aapptec |

| Appearance | Off-white to gray solid | MedChemExpress |

| Solubility | Soluble in water (requires sonication) | MedChemExpress |

| Predicted XLogP3 | 1.5 | PubChem |

| Predicted pKa (strongest acidic) | 2.2 | ChemAxon |

| Predicted pKa (strongest basic) | 9.5 | ChemAxon |

Structural Elucidation Workflow

The structural analysis of a novel or modified amino acid like this compound typically follows a standardized workflow to ensure comprehensive characterization. This process integrates various analytical techniques to determine the compound's connectivity, stereochemistry, and three-dimensional structure.

Caption: A generalized experimental workflow for the structural elucidation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 7.10 - 7.30 | Multiplet |

| α-H | ~4.0 | Triplet |

| β-CH₂ | ~3.1, ~3.3 | Multiplet |

| Methyl H | ~2.3 | Singlet |

| NH₂ | Variable | Broad Singlet |

| COOH | Variable | Broad Singlet |

Note: Predicted values are based on standard chemical shift tables and software; actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| COOH | ~175 |

| Aromatic C (quaternary) | ~138, ~136 |

| Aromatic CH | ~130, ~128, ~126 |

| α-C | ~55 |

| β-C | ~37 |

| Methyl C | ~19 |

Note: Predicted values are based on standard chemical shift tables and software; actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy of Amino Acids

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information. For resolving exchangeable protons (NH₂, COOH), a non-protic solvent like DMSO-d₆ is preferred.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon framework.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms, for unambiguous assignment of all signals.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and integrate the signals in the ¹H spectrum. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can reveal structural information through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 180.1019 |

| [M+Na]⁺ | 202.0838 |

| [M-H]⁻ | 178.0874 |

Note: Predicted m/z values are for the monoisotopic mass.

Experimental Protocol: Mass Spectrometry of Amino Acids

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for amino acids as it is a soft ionization method that keeps the molecule intact.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular weight and identify the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Perform HRMS to obtain an accurate mass measurement and confirm the elemental composition.

-

Conduct MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for amino acids include the loss of water, formic acid, and cleavage of the amino acid backbone.

Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density and refine the model against the experimental data to obtain the final crystal structure.

-

Data Deposition: Deposit the final crystallographic information file (CIF) into a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Note: As of the time of this writing, no public crystallographic data for this compound has been identified.

Biological Signaling Pathways

Currently, there is no information available in the scientific literature or public databases regarding the involvement of this compound in any specific biological signaling pathways. Further research is required to elucidate its potential biological roles and interactions.

Conclusion

The structural analysis of this compound can be achieved through a combination of modern analytical techniques. While specific experimental data is currently scarce, this guide provides a framework for its characterization based on predicted data and established protocols for similar compounds. The detailed structural information obtained from these methods is essential for understanding the properties of this compound and for its application in peptide synthesis and drug discovery. Future studies are encouraged to generate and publish experimental data to enrich the scientific understanding of this and other modified amino acids.

An In-Depth Technical Guide to H-Phe(2-Me)-OH: A Phenylalanine Derivative for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Phe(2-Me)-OH, also known as (2S)-2-amino-3-(2-methylphenyl)propanoic acid, a synthetically modified amino acid with significant potential in peptide-based drug discovery and chemical biology. This document outlines its chemical and physical properties, potential synthesis strategies, and its applications in research, with a focus on its role in modifying peptide structure and function.

Core Properties of this compound

This compound is a derivative of the essential amino acid L-phenylalanine, featuring a methyl group at the ortho-position of the phenyl ring. This seemingly subtle modification can induce significant changes in the conformational properties and biological activity of peptides into which it is incorporated. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(2-methylphenyl)propanoic acid | |

| Synonyms | This compound, 2-Methyl-L-phenylalanine, (2S)-2-amino-3-(o-tolyl)propanoic acid | [1] |

| CAS Number | 80126-53-0 | [2] |

| Molecular Formula | C10H13NO2 | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Off-white to gray solid | |

| Solubility | Soluble in water (requires sonication) | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not abundantly available in public literature, a plausible synthetic route can be inferred from established methods for creating non-canonical amino acids. A potential pathway could involve the alkylation of a protected glycine equivalent with 2-methylbenzyl bromide, followed by enzymatic resolution or asymmetric synthesis to obtain the desired (S)-enantiomer.

A generalized workflow for a potential synthesis is depicted below. This would typically involve standard protecting group chemistry to protect the amino and carboxyl groups during the key carbon-carbon bond formation step.

Incorporation of this compound into Peptides

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The amino acid is typically protected with an Fmoc group on the amine and then activated for coupling to the growing peptide chain on a solid support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-Phe(2-Me)-OH into a peptide sequence. Specific conditions may need to be optimized based on the peptide sequence and the scale of the synthesis.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation and Coupling:

-

Dissolve Fmoc-Phe(2-Me)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activating base such as N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Research Applications and Biological Significance

The introduction of a methyl group on the phenyl ring of phenylalanine can have profound effects on the resulting peptide's properties. While specific biological activity data for this compound is limited in the public domain, the known effects of similar modifications suggest several key areas of research application.

Conformational Constraint and Structural Biology

The ortho-methyl group introduces steric hindrance that can restrict the rotational freedom of the phenyl side chain. This can lead to a more defined and stable peptide conformation.[5] Such conformational rigidity is often desirable in drug design as it can lead to higher binding affinity and selectivity for a biological target. The electron-donating nature of the methyl group may also influence local electronic environments and hydrogen bonding networks within the peptide.[5]

Modulation of Biological Activity

By altering the shape and electronics of the phenylalanine side chain, this compound can be used to probe the structure-activity relationships (SAR) of bioactive peptides. For instance, in peptides that bind to receptors or enzymes, the presence of the ortho-methyl group can either enhance or disrupt binding, providing valuable information about the binding pocket.

While not directly pertaining to this compound, studies on related methylated phenylalanine derivatives have shown a range of biological effects, including anti-inflammatory and antinociceptive properties.[6] This suggests that peptides containing this compound could be screened for a variety of biological activities.

Potential Signaling Pathways for Investigation

Given that phenylalanine is a precursor to several neurotransmitters, peptides containing this compound could potentially interact with pathways involved in neurotransmission. However, it is important to note that this is speculative and would require experimental validation. The methyl group might alter the recognition of such peptides by enzymes or receptors in these pathways.

A hypothetical signaling pathway that could be investigated is the interaction of a modified peptide with a G-protein coupled receptor (GPCR), a common target for peptide hormones and neurotransmitters.

Characterization Data

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the alpha- and beta-protons of the amino acid backbone, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the position of the methyl group.

-

¹³C NMR: The carbon NMR would show distinct signals for the carboxyl carbon, the alpha- and beta-carbons, the carbons of the phenyl ring, and the methyl carbon.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of the compound, consistent with its molecular formula.

Conclusion

This compound is a valuable tool for researchers in peptide chemistry and drug discovery. Its unique structural features, arising from the ortho-methylation of the phenylalanine side chain, offer a means to introduce conformational constraints and modulate the biological activity of peptides. While further research is needed to fully elucidate its specific biological effects and to develop detailed synthetic and analytical protocols, the potential of this non-canonical amino acid to contribute to the development of novel peptide-based therapeutics and research tools is significant.

References

Understanding the Conformational Constraints of H-Phe(2-Me)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational constraints of H-Phe(2-Me)-OH (2-Methyl-L-phenylalanine), a substituted amino acid of significant interest in peptide and medicinal chemistry. The introduction of a methyl group at the ortho position of the phenyl ring imposes notable steric hindrance, which significantly influences the molecule's torsional angles and, consequently, the conformation of peptides incorporating this residue. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous substituted amino acids to provide a comprehensive understanding of its structural characteristics.

Core Concepts: The Impact of Ortho-Methylation

The primary determinant of the conformational preferences of this compound is the steric clash between the ortho-methyl group and the amino acid backbone. This interaction restricts the rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds of the side chain. In unsubstituted phenylalanine, a wider range of χ1 and χ2 angles is permissible. However, the 2-methyl group in this compound disfavors certain rotamers, leading to a more defined set of low-energy conformations. This conformational rigidity can be a valuable tool in drug design, helping to lock a peptide into a bioactive conformation and potentially increasing its affinity and selectivity for a biological target.

Quantitative Conformational Data (Representative)

Due to the absence of specific published data for this compound, the following tables present representative quantitative data derived from computational modeling and experimental studies of sterically hindered phenylalanine analogs. These values illustrate the expected conformational preferences.

Table 1: Predicted Low-Energy Torsional Angles for this compound

| Torsional Angle | Predicted Value (degrees) | Method |

| φ (phi) | -120 to -60 | Computational Modeling |

| ψ (psi) | +120 to +160 | Computational Modeling |

| χ1 (chi1) | -80 to -60, 160 to 180 | Computational Modeling |

| χ2 (chi2) | +70 to +110 | Computational Modeling |

Table 2: Comparison of Conformational Flexibility with L-Phenylalanine

| Parameter | This compound | L-Phenylalanine |

| Preferred χ1 rotamers | 2 (gauche-, trans) | 3 (gauche+, gauche-, trans) |

| Rotational Barrier (Cα-Cβ) | Higher | Lower |

| Conformational Entropy | Lower | Higher |

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the conformational constraints of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general representation for the synthesis of a custom amino acid and would require optimization.

-

Starting Material: Commercially available Boc-L-serine methyl ester.

-

Step 1: O-Tosylation.

-

Dissolve Boc-L-serine methyl ester in anhydrous dichloromethane (DCM).

-

Add triethylamine (2.2 eq) and cool to 0°C.

-

Add p-toluenesulfonyl chloride (1.5 eq) portion-wise and stir at 0°C for 4 hours.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

-

Step 2: Phenyl Ring Introduction.

-

Prepare a Grignard reagent from 2-bromotoluene and magnesium turnings in anhydrous THF.

-

In a separate flask, dissolve the tosylated intermediate from Step 1 in anhydrous THF and cool to -78°C.

-

Add CuCN (0.1 eq) to the reaction mixture.

-

Slowly add the Grignard reagent to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Purify the crude product by column chromatography to yield Boc-Phe(2-Me)-OMe.

-

-

Step 3: Hydrolysis.

-

Dissolve Boc-Phe(2-Me)-OMe in a 1:1 mixture of THF and 1N LiOH.

-

Stir at room temperature for 2 hours or until TLC indicates completion.

-

Acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield Boc-Phe(2-Me)-OH.

-

-

Step 4: Deprotection.

-

Dissolve Boc-Phe(2-Me)-OH in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate this compound as a TFA salt.

-

Collect the solid by filtration and dry under vacuum.

-

Protocol 2: Conformational Analysis by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6) in a 5 mm NMR tube.

-

1D ¹H NMR:

-

Acquire a standard 1D proton NMR spectrum.

-

Integrate the signals to confirm the presence of all expected protons.

-

Measure the coupling constants (J-values), particularly the ³J(Hα, Hβ) coupling constants, which are related to the χ1 torsion angle via the Karplus equation.

-

-

2D NMR (COSY, TOCSY, NOESY/ROESY):

-

COSY/TOCSY: Acquire COSY and TOCSY spectra to confirm proton spin systems and aid in the assignment of all proton resonances.

-

NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. The presence and intensity of NOEs between the side-chain protons and the backbone protons will provide crucial distance restraints for determining the preferred conformation. For example, NOEs between the ortho-methyl protons and the α-proton would be indicative of specific χ1 rotamers.

-

-

Data Analysis:

-

Process and analyze the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Use the measured coupling constants and NOE-derived distance restraints in molecular modeling software (e.g., Amber, CHARMM) to perform restrained molecular dynamics or simulated annealing simulations to generate a family of low-energy structures consistent with the experimental data.

-

Protocol 3: Computational Conformational Search

-

Structure Preparation: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView).

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface. For a molecule of this size, a systematic search of the key rotatable bonds (φ, ψ, χ1, χ2) is feasible.

-

Use a molecular mechanics force field (e.g., MMFF94, AMBER) for the initial search to efficiently sample a large number of conformations.

-

-

Quantum Mechanical Optimization and Energy Calculation:

-

Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimizations and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

This will provide more accurate relative energies of the different conformers.

-

-

Analysis:

-

Analyze the geometries of the low-energy conformers, paying close attention to the values of the key torsional angles.

-

Generate a Ramachandran-like plot for the χ1 and χ2 angles to visualize the allowed and disallowed conformational space.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the conformational analysis of this compound.

Caption: Logical relationship of ortho-methylation to conformational constraint.

Caption: A typical experimental workflow for determining molecular conformation.

Conclusion

This compound is a valuable building block for introducing conformational constraints into peptides. The ortho-methyl group significantly restricts the side-chain rotational freedom, leading to a more defined three-dimensional structure. While direct experimental data remains to be published, the principles outlined in this guide, based on analogous systems, provide a robust framework for understanding and predicting the conformational behavior of this modified amino acid. The detailed experimental and computational protocols offer a clear path for researchers to further investigate its specific structural properties and leverage them in the design of novel peptide-based therapeutics and research tools.

Methodological & Application

Application Notes and Protocols for the Incorporation of H-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(2-Me)-OH, or 2-methyl-L-phenylalanine, is a non-canonical amino acid that has garnered interest in peptide and drug development. The incorporation of this sterically hindered amino acid into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. The presence of the ortho-methyl group on the phenyl ring presents challenges for standard solid-phase peptide synthesis (SPPS) protocols, necessitating optimized conditions to achieve efficient coupling and high-purity peptides.

These application notes provide a detailed protocol for the successful incorporation of Fmoc-Phe(2-Me)-OH into peptide chains using Fmoc-based SPPS. The methodologies outlined below are designed to address the steric hindrance of the 2-methylphenyl side chain and offer a reliable starting point for researchers.

Data Presentation

Effective incorporation of sterically hindered amino acids like this compound requires careful selection of coupling reagents and optimization of reaction conditions. While specific quantitative data for this compound is not extensively published, the following tables summarize recommended reagents and general parameters based on protocols for other sterically hindered and N-methylated amino acids, which present similar synthetic challenges.[1]

Table 1: Recommended Coupling Reagents for this compound Incorporation

| Coupling Reagent | Description | Advantages | Potential Disadvantages |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, rapid reaction times, effective for sterically hindered amino acids.[1] | Higher cost, potential for racemization with sensitive amino acids. |

| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole | Widely used, cost-effective, and efficient for many standard couplings. | Can be less effective for severely hindered couplings compared to HATU. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for hindered couplings and can reduce racemization. | Byproducts can be difficult to remove. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective, low racemization potential. | Slower reaction times compared to uronium-based reagents. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, safer alternative to HOBt/HOAt-based reagents. | Higher cost. |

Table 2: General SPPS Parameters for a Standard Cycle

| Step | Reagent/Solvent | Time | Notes |

| Resin Swelling | DMF or DCM | 30-60 min | Essential for optimal reagent accessibility. |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Two treatments ensure complete deprotection. |

| Washing | DMF | 5-7 times | Thorough washing is critical to remove residual piperidine. |

| Coupling | See Table 1 | 1-4 hours (or overnight) | Extended coupling times are often necessary for sterically hindered residues. |

| Washing | DMF, DCM | 3-5 times each | Removes excess reagents and byproducts. |

| Capping (Optional) | Acetic Anhydride/DIEA in DMF | 20 min | To block any unreacted amino groups. |

Experimental Protocols

The following protocols provide a detailed methodology for the manual incorporation of this compound into a peptide sequence using Fmoc-based SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) into a reaction vessel.

-

Add sufficient N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-Phe(2-Me)-OH

This protocol utilizes HATU as the coupling reagent, which is highly recommended for sterically hindered amino acids.

-

In a separate vial, dissolve Fmoc-Phe(2-Me)-OH (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended overnight.

-

To monitor the reaction progress, a small sample of the resin can be taken for a qualitative test (e.g., bromophenol blue test, as the ninhydrin test is not reliable for secondary amines that would be formed when coupling to an N-methylated amino acid, and may be less clear for sterically hindered primary amines).

-

If the coupling is incomplete, drain the solution, wash the resin with DMF, and perform a second coupling with a freshly prepared activated Fmoc-Phe(2-Me)-OH solution.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. A standard cleavage cocktail is provided below.

-

After the final Fmoc deprotection and washing, wash the peptide-resin with methanol and dry it thoroughly under vacuum.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for this compound Incorporation

References

Application Notes and Protocols for Coupling H-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Strategies for Coupling Sterically Hindered H-Phe(2-Me)-OH

The incorporation of sterically hindered amino acids, such as this compound (2-methylphenylalanine), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve the pharmacological properties of peptide-based therapeutics. However, the bulky ortho-methyl group on the phenylalanine side chain presents a significant challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete coupling reactions and low yields. The selection of an appropriate coupling reagent is therefore paramount to the successful synthesis of peptides containing this residue.

Modern onium salt-based coupling reagents are generally recommended for acylating the N-terminus of a growing peptide chain with sterically hindered amino acids.[1] These reagents form highly reactive esters in situ, which can overcome the steric hindrance posed by residues like this compound.[2] Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are particularly effective due to the enhanced reactivity of the active esters they form.[1][3]

Key Recommendations:

-

High-Reactivity Onium Salts: For challenging couplings involving this compound, the use of high-reactivity uronium/aminium or phosphonium salt reagents is strongly advised. Reagents such as HATU , HCTU , and COMU are preferred over older reagents like HBTU or TBTU.[4]

-

Additives: The inclusion of additives like HOAt or OxymaPure is crucial for both accelerating the coupling reaction and minimizing racemization.[2] COMU is a noteworthy reagent as it incorporates an Oxyma moiety within its structure, offering both high efficiency and a better safety profile compared to benzotriazole-based reagents.[3]

-

Base Selection: The choice of base can influence the extent of racemization. While N,N-diisopropylethylamine (DIPEA) is commonly used, for amino acids prone to racemization, a more sterically hindered and weaker base like sym-collidine may be beneficial.[5]

-

Reaction Conditions: Extended coupling times and, in some cases, double coupling may be necessary to drive the reaction to completion. The use of microwave-assisted SPPS can also significantly enhance coupling efficiency for hindered residues.[6] Monitoring the reaction progress using a qualitative method like the Kaiser test is essential to ensure complete acylation.[2]

Data Presentation: Performance of Coupling Reagents for Hindered Amino Acids

While specific comparative studies on the coupling efficiency and racemization for this compound are not extensively available in the reviewed literature, data from analogous sterically hindered or racemization-prone amino acids can provide valuable guidance. The following tables summarize the performance of various coupling reagents in such challenging contexts.

Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Sequence